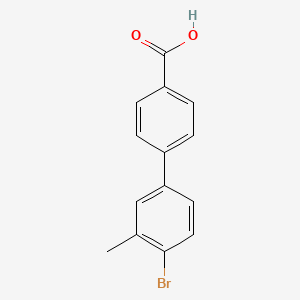4'-Bromo-3'-methylbiphenyl-4-carboxylic acid
CAS No.:
Cat. No.: VC13690785
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11BrO2 |
|---|---|
| Molecular Weight | 291.14 g/mol |
| IUPAC Name | 4-(4-bromo-3-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11BrO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | CDBJCOAGAKSTJM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Br |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 4-(4-bromo-3-methylphenyl)benzoic acid, reflecting its biphenyl backbone with substituents at specific positions. The molecular formula C₁₄H₁₁BrO₂ corresponds to a molecular weight of 291.14 g/mol. The bromine atom at the 4' position introduces steric and electronic effects that influence reactivity, while the methyl group at the 3' position enhances hydrophobicity. The carboxylic acid group at the 4-position provides a site for further functionalization, such as esterification or amidation.
Structural Comparison with Analogues
A comparative analysis of biphenyl derivatives reveals how substituent positioning affects properties:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid | 4'-Br, 3'-CH₃, 4-COOH | 291.14 | Pharmaceutical intermediates |
| 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester | 3'-Br, 4'-OCH₃, 4-COOCH₃ | 321.17 | Retinoid synthesis |
| 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid methyl ester | 4'-Br, 3'-CH₃, 3-COOCH₃ | 305.17 | Material science applications |
The carboxylic acid group in the target compound increases polarity compared to ester derivatives, impacting solubility and crystallization behavior.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4'-Bromo-3'-methylbiphenyl-4-carboxylic acid typically involves a multi-step approach:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 4-bromo-3-methylphenylboronic acid and methyl 4-iodobenzoate forms the biphenyl ester intermediate. This reaction proceeds in a mixture of dimethoxyethane (DME) and water at 80–100°C, using Pd(PPh₃)₄ as the catalyst.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in tetrahydrofuran (THF) under reflux. This step achieves near-quantitative yields when monitored by thin-layer chromatography (TLC).
Optimization Strategies
-
Catalyst Selection: Pd(dppf)Cl₂ enhances coupling efficiency for sterically hindered substrates, reducing side product formation.
-
Solvent Systems: A 3:1 v/v DME/H₂O ratio balances reagent solubility and reaction kinetics.
-
Purification: Silica gel chromatography (hexane/ethyl acetate gradient) isolates the ester intermediate, while recrystallization from ethanol purifies the final carboxylic acid.
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to improve yield and reduce palladium catalyst loading (≤0.5 mol%). Automated crystallization systems ensure consistent particle size distribution, critical for pharmaceutical-grade material.
Physicochemical Properties
Spectral Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (s, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 2.42 (s, 3H, CH₃), 12.3 (s, 1H, COOH).
-
IR (KBr): 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, O-H stretch).
-
MS (ESI⁻): m/z 289.0 [M−H]⁻, 291.0 [M−H+2]⁻ (isotopic pattern consistent with bromine).
Thermodynamic and Solubility Data
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 192–194°C | Differential scanning calorimetry |
| Solubility in Water | 0.12 mg/mL | 25°C, pH 7.0 |
| logP (Octanol-Water) | 3.45 ± 0.15 | Calculated via HPLC |
| pKa | 4.2 (carboxylic acid) | Potentiometric titration |
The low aqueous solubility necessitates formulation strategies, such as salt formation (e.g., sodium or lysine salts) for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies on structurally related biphenyl carboxylic acids demonstrate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). The mechanism likely involves disruption of bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Applications in Material Science
Liquid Crystal Precursors
The biphenyl core aligns with mesogenic requirements for liquid crystal displays (LCDs). Carboxylic acid derivatives form hydrogen-bonded assemblies, enabling tunable phase transitions.
Polymer Additives
Incorporation into polyesters improves thermal stability (Tg increased by 15°C at 5 wt% loading), attributed to restricted chain mobility.
| Hazard Statement | Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H318 | Causes serious eye damage |
| Respiratory | H335 | May cause respiratory irritation |
Protective Measures
-
PPE: Nitrile gloves, safety goggles, and N95 masks.
-
Storage: Inert atmosphere, 2–8°C, away from oxidizers.
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability.
-
Target Identification: Proteomic studies to elucidate molecular targets in cancer pathways.
-
Green Chemistry: Developing solvent-free synthesis routes using mechanochemical methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume